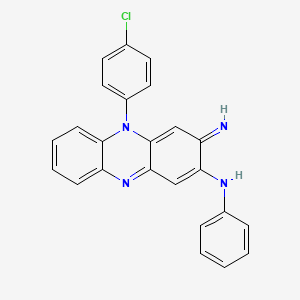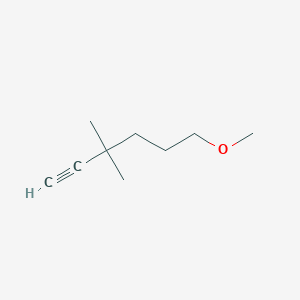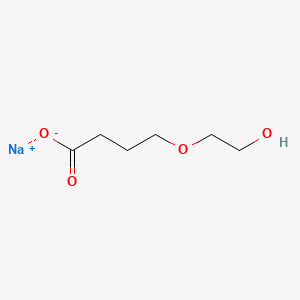
Sodium 4-(2-hydroxyethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(2-hydroxyethoxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a sodium ion and a 4-(2-hydroxyethoxy)butanoate anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(2-hydroxyethoxy)butanoate typically involves the esterification of 4-(2-hydroxyethoxy)butanoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
4-(2-hydroxyethoxy)butanoic acid+NaOH→Sodium 4-(2-hydroxyethoxy)butanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-(2-hydroxyethoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 4-(2-hydroxyethoxy)butanoic acid and sodium hydroxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Sodium 4-(2-hydroxyethoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of sodium 4-(2-hydroxyethoxy)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium 4-(2-hydroxyethoxy)butanoate can be compared with other similar compounds, such as:
Sodium butanoate: Lacks the hydroxyethoxy group, resulting in different chemical properties and applications.
Sodium 4-hydroxybutanoate: Contains a hydroxyl group directly attached to the butanoate chain, leading to different reactivity and biological effects.
Uniqueness: The presence of the 2-hydroxyethoxy group in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propriétés
Numéro CAS |
854852-15-6 |
|---|---|
Formule moléculaire |
C6H11NaO4 |
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
sodium;4-(2-hydroxyethoxy)butanoate |
InChI |
InChI=1S/C6H12O4.Na/c7-3-5-10-4-1-2-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
MGFBPNKTYSSDOE-UHFFFAOYSA-M |
SMILES canonique |
C(CC(=O)[O-])COCCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





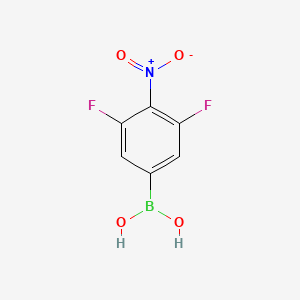
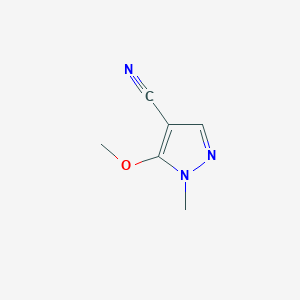
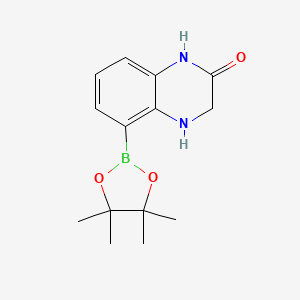
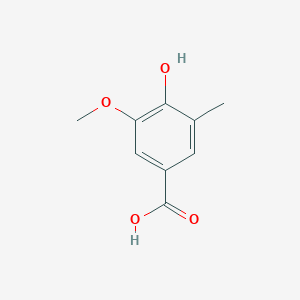
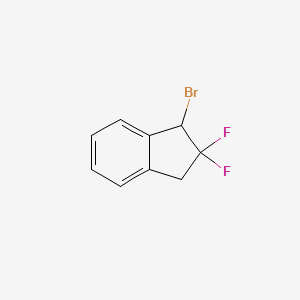
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)

![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
